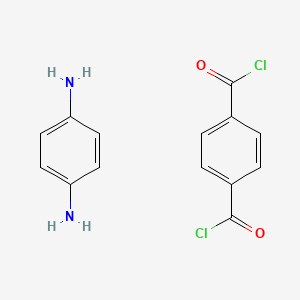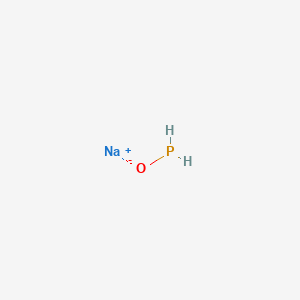
Sodium oxide phosphide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium oxide phosphide is a compound that combines sodium, oxygen, and phosphorus It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions: Sodium oxide phosphide can be synthesized through various methods. One common approach involves the reaction of sodium with phosphorus in the presence of oxygen. This reaction typically requires high temperatures to facilitate the formation of the compound. Another method involves the reduction of sodium phosphate with a suitable reducing agent, such as hydrogen or carbon, under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using high-temperature furnaces. The process may include the direct combination of sodium, phosphorus, and oxygen in a controlled environment to ensure the purity and consistency of the final product. Advanced techniques, such as chemical vapor deposition, may also be employed to produce high-purity this compound for specific applications .
化学反应分析
Types of Reactions: Sodium oxide phosphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as oxygen or chlorine. This reaction typically occurs at elevated temperatures and results in the formation of sodium phosphate and other by-products.
Reduction: The compound can be reduced using reducing agents like hydrogen or carbon monoxide. This reaction is often carried out at high temperatures and leads to the formation of elemental phosphorus and sodium oxide.
Major Products Formed: The major products formed from these reactions include sodium phosphate, elemental phosphorus, and various phosphide derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Sodium oxide phosphide has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other phosphorus-containing compounds and as a reagent in various chemical reactions.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of new biomaterials and drug delivery systems.
Medicine: this compound is being investigated for its potential use in medical applications, such as targeted drug delivery and imaging agents.
Industry: The compound is used in the production of advanced materials, including ceramics and semiconductors. .
作用机制
The mechanism of action of sodium oxide phosphide involves its interaction with various molecular targets and pathways. In chemical reactions, the compound acts as a source of phosphorus and sodium ions, which can participate in various redox and substitution reactions. In biological systems, its mechanism of action is still under investigation, but it is believed to interact with cellular components and influence biochemical pathways .
相似化合物的比较
Sodium oxide phosphide can be compared with other similar compounds, such as:
Sodium Phosphide (Na3P): Unlike this compound, sodium phosphide is primarily used in the synthesis of other phosphides and as a reducing agent in chemical reactions.
Sodium Phosphate (Na3PO4): Sodium phosphate is widely used in various industrial and biological applications, including as a food additive and in water treatment.
Phosphorus Pentoxide (P4O10): This compound is used as a dehydrating agent and in the synthesis of phosphoric acid. .
属性
CAS 编号 |
41480-82-4 |
|---|---|
分子式 |
H2NaOP |
分子量 |
71.979 g/mol |
IUPAC 名称 |
sodium;phosphinite |
InChI |
InChI=1S/Na.H2OP/c;1-2/h;2H2/q+1;-1 |
InChI 键 |
XFFXPOITUGFCPI-UHFFFAOYSA-N |
规范 SMILES |
[O-]P.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


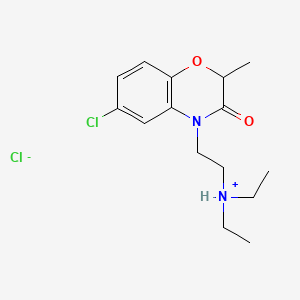
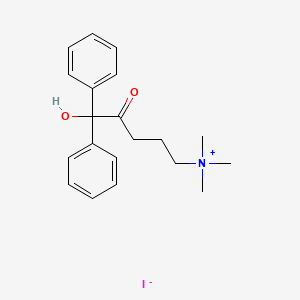

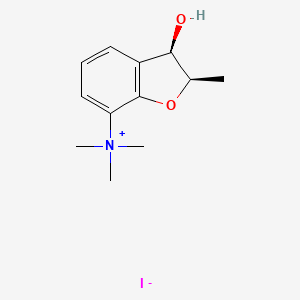
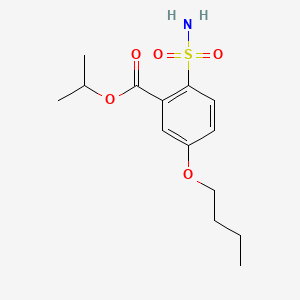
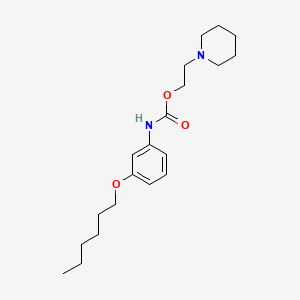
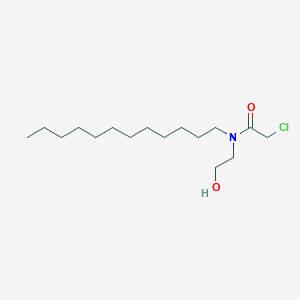
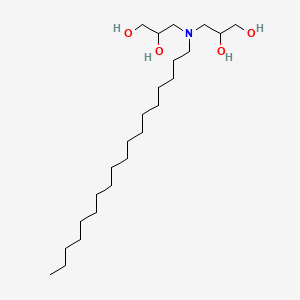
![2-(3,11-Dimethyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride](/img/structure/B13758880.png)

![N,N-Diethyl-4-(4'-[pyridyl-1'-oxide]azo)aniline](/img/structure/B13758887.png)
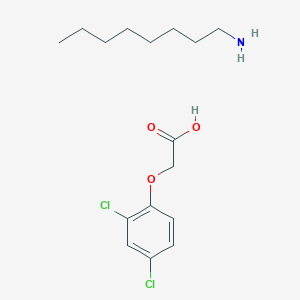
![N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B13758898.png)
